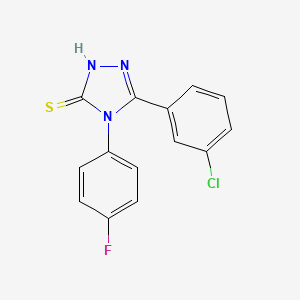

5-(3-Chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN3S/c15-10-3-1-2-9(8-10)13-17-18-14(20)19(13)12-6-4-11(16)5-7-12/h1-8H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYNRRWMVKSISV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates. One common method includes the reaction of 3-chlorobenzohydrazide with 4-fluorophenyl isothiocyanate under reflux conditions in the presence of a base such as potassium carbonate. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can be reduced to modify the triazole ring or the aromatic substituents.

Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl and fluorophenyl rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Halogenating agents or nitrating agents under controlled temperature and solvent conditions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(3-Chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Anti-inflammatory and Ulcerogenic Properties

- 5-(3-Chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Substituents : Benzothienyl (electron-deficient aromatic system) at position 5, phenyl at position 3.

- Activity : Exhibits anti-inflammatory effects comparable to naproxen in carrageenan-induced edema models but with significantly lower gastrointestinal ulcerogenicity .

- Comparison : The benzothienyl group may enhance anti-inflammatory potency, while the phenyl group at position 4 reduces ulcerogenic risks compared to traditional NSAIDs.

Antiviral and Antiradical Activity

- Alkyl Derivatives of 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Substituents : Pyrazolyl (heterocyclic) at position 5, phenyl at position 4.

- Activity : Moderate DPPH radical scavenging activity (20–35% at 100 μM) due to the thiol group’s redox activity. Pyrazole incorporation may enhance binding to viral enzymes, though direct antiviral data are pending .

- Comparison : The target compound’s halogenated aryl groups (Cl, F) likely improve lipophilicity and membrane permeability compared to pyrazolyl derivatives.

Corrosion Inhibition Efficiency

- 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD)

- Substituents : 4-(Methylthio)benzyl at position 5.

- Activity : Superior corrosion inhibitor for zinc in HCl (efficiency >80% at 1 mM) via adsorption on metal surfaces. The methylthio group enhances electron donation, stabilizing the inhibitor-metal interface .

- Comparison : The target compound’s 3-chlorophenyl and 4-fluorophenyl groups may offer stronger adsorption due to higher electronegativity, though experimental data are needed.

Structural Planarity and Crystallinity

- 4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Substituents: Multiple fluorophenyl groups. Properties: Crystallizes in a planar conformation, except for one perpendicular fluorophenyl group. This partial planarity improves stacking in solid-state applications .

Biological Activity

5-(3-Chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 720667-75-4) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting significant findings from recent studies.

The molecular formula of this compound is , with a molecular weight of approximately 305.76 g/mol. The compound features a triazole ring substituted with chlorophenyl and fluorophenyl groups, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study reported that synthesized S-substituted derivatives showed activity against various pathogens, including Escherichia coli , Staphylococcus aureus , and Candida albicans , with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL at a concentration of 125 g/mL .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Escherichia coli | 31.25 | 62.5 |

| Staphylococcus aureus | 62.5 | 125 |

| Candida albicans | 31.25 | 62.5 |

The structure-activity relationship (SAR) indicates that variations in substituents on the sulfur atom do not significantly alter the antimicrobial efficacy of these compounds .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promising anticancer activity. A study involving various synthesized derivatives tested their cytotoxicity against multiple cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The results indicated that certain derivatives exhibited higher cytotoxic effects on melanoma cells compared to other cancer types .

Key Findings:

- Compounds were more effective against melanoma cells than breast cancer or pancreatic carcinoma cells.

- Selective inhibition of cancer cell migration was observed in some derivatives, suggesting potential as antimetastatic agents .

Structure-Activity Relationship (SAR)

The effectiveness of triazole derivatives is often linked to specific structural features. Studies have shown that the presence of halogen substituents on the aromatic rings significantly influences biological activity. For instance, replacing fluorine with bromine or chlorine can enhance or diminish antimicrobial potency .

Case Studies

- Antimicrobial Screening : A comprehensive screening of various triazole derivatives indicated that compounds with specific halogen substitutions exhibited enhanced activity against Gram-negative bacteria compared to their unsubstituted counterparts .

- Cytotoxicity Assessment : In vitro assays revealed that certain triazole derivatives selectively targeted cancer cells while sparing normal cells, highlighting their potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol?

- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazides with thiourea derivatives under microwave irradiation or solvent-free conditions. For example, microwave-assisted synthesis in isopropanol with NaOH accelerates reaction kinetics, improving yields (e.g., 65–83% yields for analogous triazoles) . Purification via silica gel chromatography (e.g., hexane:ethyl acetate gradients) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, HR-MS) confirm the structure and purity of this triazole-thiol derivative?

- Methodology :

- 1H/13C NMR : Characterize aromatic protons (δ 7.2–8.5 ppm for chlorophenyl/fluorophenyl groups) and thiol protons (δ ~13.5 ppm, though often absent due to tautomerism). Carbon signals for triazole rings appear at δ 145–160 ppm .

- IR : Confirm the thiol (-SH) stretch (~2550 cm⁻¹) and triazole C=N/C-S bonds (1600–1500 cm⁻¹) .

- HR-MS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 322.03 for C₁₄H₁₀ClFN₃S) with <5 ppm error .

Q. What solvent systems and recrystallization methods enhance yield and purity during synthesis?

- Methodology : Polar aprotic solvents (DMF, DMSO) improve solubility during cyclization. Recrystallization in DMF/ethanol mixtures (1:3 v/v) removes unreacted precursors, achieving >95% purity for analogous triazoles .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen position, aryl groups) impact bioactivity?

- Methodology : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 3-Cl, 4-F) enhance antimicrobial and antiviral potency. For example, 4-fluorophenyl derivatives show improved helicase inhibition (IC₅₀ = 0.47–0.51 µM in MERS-CoV) compared to non-halogenated analogs . Computational docking (AutoDock Vina) identifies hydrogen bonding between 3-thiol and ATPase domains as critical .

Q. What in silico tools predict the acute toxicity and ADMET properties of this compound?

- Methodology : Use ProTox-II or ADMETLab 2.0 to model toxicity. For example, analogous triazoles exhibit LD₅₀ >500 mg/kg (oral, rats) and low hepatotoxicity risk (Pa = 0.72). Molecular dynamics simulations (GROMACS) assess membrane permeability and cytochrome P450 interactions .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodology : Discrepancies may arise from metabolic instability (e.g., thiol oxidation). Stabilize the compound via prodrug strategies (e.g., S-acetyl protection) or nanoformulation (PLGA nanoparticles) to enhance bioavailability. Validate using LC-MS pharmacokinetic profiling in rodent models .

Q. What mechanistic insights explain its antioxidant vs. cytotoxic effects in cancer cell lines?

- Methodology : ROS scavenging (via DPPH/ABTS assays) correlates with electron-rich thiol and triazole moieties. Cytotoxicity (IC₅₀ = 12–18 µM in MCF-7 cells) involves caspase-3 activation and mitochondrial membrane depolarization (JC-1 staining). Compare with fluorophenyl-substituted analogs to isolate structure-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.